1-Dodecene-1,2-13C2
Overview
Description
1-Dodecene-1,2-13C2 is a stable isotope-labeled compound, specifically a 13C-labeled version of 1-Dodecene. It is an alkene with the molecular formula CH3(CH2)9CH=CH2, where the carbon atoms at positions 1 and 2 are replaced with the 13C isotope. This compound is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed tracking and analysis in various chemical and biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Dodecene-1,2-13C2 can be synthesized through the oligomerization of ethylene. The process involves the use of a nickel catalyst in the Shell Higher Olefin Process (SHOP) or triethylaluminium as a catalyst in other methods . The reaction conditions typically involve moderate temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar routes as the laboratory synthesis but on a larger scale. The use of continuous flow reactors and advanced separation techniques ensures high purity and yield of the product .
Chemical Reactions Analysis
1-Dodecene-1,2-13C2 undergoes various types of chemical reactions, including:
Oxidation:
Reagents and Conditions: Common oxidizing agents such as potassium permanganate or ozone can be used.
Major Products: The oxidation of this compound typically results in the formation of dodecanoic acid or other oxygenated derivatives.
Reduction:
Reagents and Conditions: Hydrogenation using catalysts like palladium on carbon.
Major Products: The reduction process converts this compound into dodecane.
Substitution:
Reagents and Conditions: Halogenation using reagents like bromine or chlorine.
Major Products: The substitution reactions yield halogenated derivatives such as 1-bromo-1-dodecene.
Scientific Research Applications
1-Dodecene-1,2-13C2 has a wide range of applications in scientific research:
Chemistry:
- Used as a tracer in reaction mechanisms to study the pathways and intermediates involved in chemical reactions .
Biology:
- Employed in metabolic studies to track the incorporation and transformation of carbon atoms in biological systems .
Medicine:
- Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs labeled with 13C .
Industry:
Mechanism of Action
The mechanism of action of 1-Dodecene-1,2-13C2 is primarily related to its role as a labeled compound. The 13C isotopic labeling allows for precise tracking of the compound in various chemical and biological processes. The double bond at the alpha position enhances its reactivity, making it a valuable tool for studying reaction mechanisms and metabolic pathways .
Comparison with Similar Compounds
Dodecane: The fully saturated version, used in different contexts where the double bond is not required.
1-Octene-1-13C: Another 13C-labeled alkene, but with a shorter carbon chain, used in similar tracer studies.
Uniqueness: this compound stands out due to its specific isotopic labeling, which provides unique advantages in tracking and analyzing chemical and biological processes. Its longer carbon chain compared to other labeled alkenes like 1-Octene-1-13C makes it suitable for studying more complex systems .
Properties
IUPAC Name |
(1,2-13C2)dodec-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h3H,1,4-12H2,2H3/i1+1,3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSBERNSMYQZNG-ZKDXJZICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC[13CH]=[13CH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584002 | |
Record name | (1,2-~13~C_2_)Dodec-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198332-88-6 | |
Record name | (1,2-~13~C_2_)Dodec-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 198332-88-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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